molecular formula C14H17N7O2S B2691851 1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034374-58-6

1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2691851
CAS No.: 2034374-58-6
M. Wt: 347.4
InChI Key: AXTPZLCDRIAPOW-UHFFFAOYSA-N
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Description

1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N7O2S and its molecular weight is 347.4. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antitumor Activities

Research into heterocyclic compounds containing a sulfonamido moiety has shown significant promise in developing new antibacterial agents. For instance, novel heterocyclic compounds synthesized to explore their antibacterial potential found several compounds exhibiting high antibacterial activities, indicating the potential of sulfonamide derivatives in this field (Azab, Youssef, & El-Bordany, 2013). Furthermore, the synthesis and evaluation of novel pyrazole and thienopyrimidine derivatives have demonstrated remarkable antitumor activity against human breast cancer cells, suggesting the utility of sulfonamide derivatives in developing new cancer therapeutics (Aly, 2009).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been studied for their inhibition potency against human carbonic anhydrases (CAs) and acetylcholinesterase (AChE) enzymes, with implications for treating conditions such as glaucoma and Alzheimer's disease. Notably, certain sulfonamide derivatives demonstrated significant inhibition of both CA isoenzymes and AChE enzyme with low cytotoxicity, offering a pathway for the development of novel therapeutic agents (Ozmen Ozgun et al., 2019).

Heterocyclic Sulfonamide Synthesis

The exploration of synthetic routes for creating functionalized sulfonamides and 1,3-oxazine-2,4-dione derivatives has unveiled effective methods for producing these compounds, which are valuable in various biochemical applications. This research highlights the adaptability and utility of sulfonamide derivatives in synthesizing a wide range of biologically active compounds (Alizadeh, Zohreh, & Zhu, 2008).

Antimicrobial and Antioxidant Properties

The synthesis of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides yielded compounds with significant antimicrobial and antioxidant activities. This research underscores the potential of sulfonamide derivatives in creating new antimicrobial agents with additional health benefits, such as antioxidant properties, which are crucial in combating oxidative stress (Badgujar, More, & Meshram, 2018).

Properties

IUPAC Name

1,2-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-10-18-14(9-20(10)2)24(22,23)17-7-11-6-12(19-21(11)3)13-8-15-4-5-16-13/h4-6,8-9,17H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTPZLCDRIAPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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